molecular formula C15H15N3S2 B5549735 4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole

4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No.: B5549735
M. Wt: 301.4 g/mol
InChI Key: JDYGTSLWENOQPH-UHFFFAOYSA-N
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Description

4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H15N3S2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.07073984 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Antimicrobial Properties

4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole derivatives have been studied for their biological properties. These compounds have shown potential as anticonvulsants, providing protection in animal models at various doses. Some derivatives also exhibited marginal activity against Mycobacterium tuberculosis H37 Rv, indicating potential antimicrobial applications (Küçükgüzel et al., 2004).

Electrochemical Behavior

The electrochemical behavior of related triazole compounds has been examined in aqueous-alcoholic media, focusing on their electrooxidation properties. These studies can provide insights into the electrochemical applications of such compounds, including in sensors or as corrosion inhibitors (Fotouhi, Hajilari, & Heravi, 2002).

Corrosion Inhibition

Triazole derivatives have demonstrated significant potential as corrosion inhibitors, especially for mild steel in acidic environments. Studies have found that certain triazole derivatives are highly effective, offering up to 99.6% inhibition efficiency. This suggests their application in industries where corrosion resistance is critical (Bentiss et al., 2007).

Protective Effects Against Oxidative Stress

Some 1,2,4-triazole derivatives have been investigated for their potential to ameliorate ethanol-induced oxidative stress in mice. This suggests their application in therapeutic strategies against oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Antileishmanial Activity

4-amino-1,2,4-triazole derivatives have been studied for their antileishmanial activity. Theoretical calculations and biological testing suggest that these compounds could be effective against Leishmania infantum promastigots, indicating potential therapeutic applications (Süleymanoğlu et al., 2017).

Synthesis and Chemical Properties

Research has been conducted on the synthesis and chemical properties of 1,2,4-triazole derivatives, focusing on their potential as pesticides, anticonvulsants, analgesics, antitumor, and antibacterial agents. This underscores the broad spectrum of possible applications for these compounds in pharmaceutical and agricultural industries (Suhak, Panasenko, & Knysh, 2018).

Future Directions

The future directions for research on “4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole” and similar triazole compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the versatile biological activities of triazole compounds, they could be investigated for potential applications in various drug classes .

Properties

IUPAC Name

4-methyl-3-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-18-14(13-8-5-10-19-13)16-17-15(18)20-11-9-12-6-3-2-4-7-12/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYGTSLWENOQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.